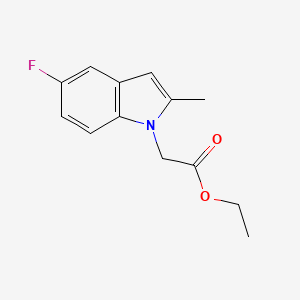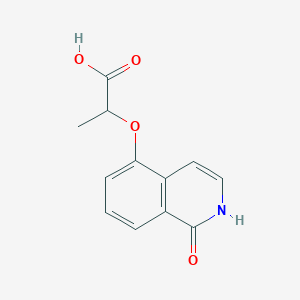
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
Descripción general
Descripción
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the enzyme soluble guanylyl cyclase (sGC). sGC is an important enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating various physiological processes. ODQ has been widely used in scientific research to investigate the mechanism of action and physiological effects of NO signaling.
Mecanismo De Acción
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid acts as a competitive inhibitor of sGC, which is the enzyme responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in response to NO signaling. By inhibiting sGC, 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid prevents the production of cGMP, which is a key signaling molecule in the NO pathway.
Efectos Bioquímicos Y Fisiológicos
The inhibition of sGC by 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has several biochemical and physiological effects. It prevents the relaxation of smooth muscle cells, leading to vasoconstriction and increased blood pressure. It also inhibits platelet aggregation, which can reduce the risk of thrombosis and stroke. 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid in lab experiments is its high selectivity for sGC inhibition. This allows researchers to specifically target the NO signaling pathway without affecting other signaling pathways. However, 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid. One area of interest is the development of more potent and selective sGC inhibitors that can be used in clinical settings. Another direction is the investigation of the role of NO signaling in cancer and the potential use of sGC inhibitors as cancer therapeutics. Additionally, the neuroprotective effects of 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid suggest that it may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Aplicaciones Científicas De Investigación
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has been extensively used in scientific research to investigate the role of NO signaling in various physiological processes. It has been shown to inhibit the NO-induced relaxation of smooth muscle cells, which is important for the regulation of blood pressure and blood flow. 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has also been used to study the role of NO signaling in platelet aggregation, inflammation, and neuronal signaling.
Propiedades
IUPAC Name |
2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(12(15)16)17-10-4-2-3-9-8(10)5-6-13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVZCHNNXNZHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656750 | |
| Record name | 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid | |
CAS RN |
62000-97-9 | |
| Record name | 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
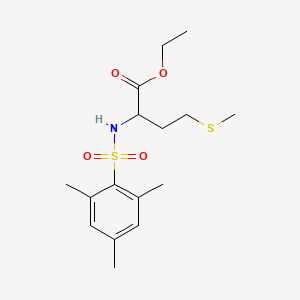
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)
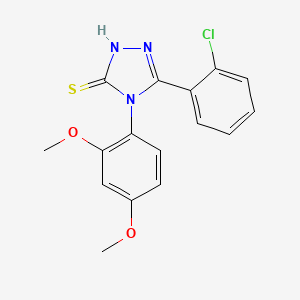
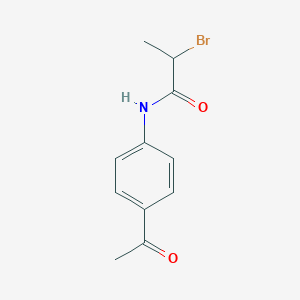
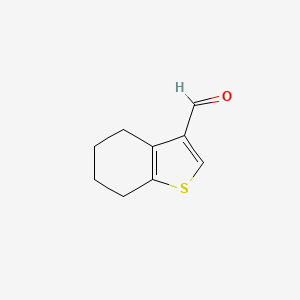
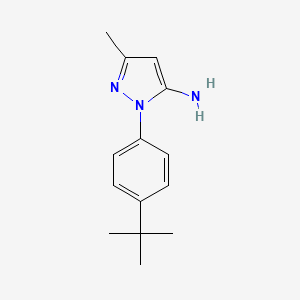
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)
